molecular formula C12H12BrN3O B3027626 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1352926-13-6

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3027626
CAS No.: 1352926-13-6
M. Wt: 294.15
InChI Key: SWGUCROCDBPHGE-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide (CAS: 1352926-13-6) is a brominated pyrazole derivative featuring a benzyl group at position 1, a bromine atom at position 4, a methyl group at position 3, and a carboxamide moiety at position 3. Pyrazole-based compounds are widely studied in medicinal chemistry due to their versatility as scaffolds for drug discovery. This compound, with a molecular formula of C₁₂H₁₂BrN₃O and molecular weight of 294.15 g/mol, is often utilized as a synthetic intermediate in the development of bioactive molecules. Its structural attributes—such as the electron-withdrawing bromine atom and the hydrogen-bonding-capable carboxamide group—make it a candidate for modulating interactions with biological targets .

Properties

IUPAC Name

2-benzyl-4-bromo-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-8-10(13)11(12(14)17)16(15-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGUCROCDBPHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743538
Record name 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352926-13-6
Record name 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide can be categorized based on positional isomerism , functional group substitutions , substituent variations , and heterocyclic core modifications . Below is a detailed analysis:

Positional Isomerism

Compound Name Substituent Positions Molecular Formula CAS Number Key Differences
This compound (target) Br (C4), CH₃ (C3), CONH₂ (C5) C₁₂H₁₂BrN₃O 1352926-13-6 Reference compound
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxamide (QD-5538) Br (C4), CH₃ (C5), CONH₂ (C3) C₁₂H₁₂BrN₃O 1262414-75-4 Methyl and carboxamide groups swapped; may alter hydrogen-bonding patterns and steric effects

Functional Group Substitutions

Compound Name Functional Group at C5 Molecular Formula CAS Number Key Properties
This compound Carboxamide (-CONH₂) C₁₂H₁₂BrN₃O 1352926-13-6 Enhanced solubility due to H-bonding
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile Carbonitrile (-CN) C₁₂H₁₀BrN₃ 863752-24-3 Increased lipophilicity; may improve membrane permeability
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde Aldehyde (-CHO) C₅H₄BrIN₂O 1807546-65-1 Electrophilic aldehyde group enables nucleophilic reactions (e.g., Schiff base formation)

Implications : Functional groups dictate reactivity and pharmacokinetic properties. Carboxamides enhance solubility, while carbonitriles favor lipophilic environments.

Substituent Variations on the Carboxamide

Compound Name Carboxamide Substituent Molecular Formula CAS Number Key Differences
This compound -NH₂ (unsubstituted) C₁₂H₁₂BrN₃O 1352926-13-6 Baseline H-bond donor/acceptor
4-Bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide -NH(2,4-dimethylphenyl) C₁₃H₁₃BrN₄O₃ 489410-05-1 Bulky aryl substituent increases steric hindrance; nitro group adds electron-withdrawing effects
4-Bromo-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide -NH(CH₂CH₂(4-nitro-pyrazole)) C₁₀H₁₁BrN₆O₃ 1005577-01-4 Extended alkyl chain with nitro-pyrazole moiety; may enhance target selectivity

Implications : Substituents on the carboxamide influence steric bulk, electronic effects, and target engagement.

Heterocyclic Core Modifications

Compound Name Core Structure Molecular Formula CAS Number Key Differences
This compound Pyrazole C₁₂H₁₂BrN₃O 1352926-13-6 Five-membered ring with two adjacent nitrogen atoms
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole C₁₂H₁₂BrN₅O N/A Triazole core offers metabolic stability and distinct dipole moments
5-Benzyl-3-bromo-1,2,4-oxadiazole 1,2,4-Oxadiazole C₉H₆BrN₃O 121562-10-5 Oxadiazole introduces oxygen atom, altering electronic properties

Implications : Heterocyclic cores determine ring aromaticity, dipole moments, and metabolic stability. Triazoles and oxadiazoles are often used to improve pharmacokinetic profiles.

Biological Activity

Overview

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound features a pyrazole ring with multiple substituents, which contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C12H12BrN3O. The structure includes:

  • A pyrazole ring
  • A benzyl group
  • A bromine atom
  • A methyl group
  • A carboxamide group

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The bromine atom can undergo substitution reactions, allowing the compound to interact with nucleophiles, while the carboxamide group may enhance solubility and bioavailability, facilitating its action in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in several types of cancer, including breast cancer (MDA-MB-231) and lung cancer (A549).

Cell Line IC50 Value (µM) Mechanism
MDA-MB-23110.0Induction of apoptosis via caspase activation
A54926.0Inhibition of growth
HepG249.85Induction of apoptosis

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

  • Study on Antitumor Activity :
    • Researchers synthesized various pyrazole derivatives and assessed their cytotoxic effects on multiple cancer cell lines. Compounds exhibiting significant inhibition were further analyzed for their mechanisms, revealing that certain derivatives could disrupt microtubule assembly and induce apoptosis .
  • Anti-inflammatory Research :
    • In a comparative study, the anti-inflammatory properties of pyrazole derivatives were evaluated through their effects on cytokine production in vitro. Results indicated that specific substitutions on the pyrazole ring enhanced anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC to optimize yield.
  • Purify intermediates via column chromatography to minimize impurities.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • X-Ray Diffraction (XRD) : Resolves the 3D molecular structure, including bond angles and torsional conformations. For example, XRD confirmed the planar geometry of the pyrazole ring and spatial arrangement of the benzyl substituent in a related brominated pyrazole derivative .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., benzyl CH₂ at δ ~4.5–5.0 ppm, methyl groups at δ ~2.0–2.5 ppm).
    • ¹³C NMR : Confirms carbonyl carbons (δ ~160–170 ppm) and aromatic carbons .
  • IR Spectroscopy : Detects carboxamide N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

Advanced: How can molecular docking studies optimize the design of pyrazole-based bioactive analogs?

Methodological Answer:

  • Target Selection : Prioritize receptors with known pyrazole interactions (e.g., cannabinoid receptors, kinases) based on structural homology to related compounds .
  • Docking Workflow :
    • Prepare the ligand (e.g., protonation state, tautomer selection) using tools like OpenBabel.
    • Grid generation around the receptor’s active site (AutoDock Vina or Schrödinger).
    • Analyze binding poses for hydrogen bonds (e.g., carboxamide with catalytic residues) and hydrophobic interactions (benzyl/aryl groups) .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays to refine computational models .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Methodological Answer:
Contradictions often arise from variations in substituents or assay conditions. Address this via:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine or altering the benzyl group) and test against a standardized panel of bacterial strains or enzymes .
  • Assay Standardization :
    • Use consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial tests).
    • Control solvent effects (e.g., DMSO concentration ≤1% v/v) .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in potency or selectivity .

Advanced: What factors influence the photophysical properties of brominated pyrazole derivatives?

Methodological Answer:

  • Solvent Polarity : Emission spectra (e.g., λmax ~356 nm in DMSO) shift with solvent dielectric constant due to changes in excited-state dipole moments .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) enhance intersystem crossing, increasing fluorescence quantum yield.
  • Experimental Design :
    • Use a fluorimeter with temperature control to minimize thermal quenching.
    • Compare absorbance/emission profiles in solvents of varying polarity (e.g., hexane, ethanol, DMSO) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Temperature Control : Cyclization reactions often require precise heating (e.g., 120°C for POCl₃-mediated steps) to avoid decomposition .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling steps to enhance efficiency .
  • DoE (Design of Experiments) : Vary parameters (solvent, catalyst loading, time) in a factorial design to identify optimal conditions. For example, acetonitrile may improve solubility over DMF in certain steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide

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